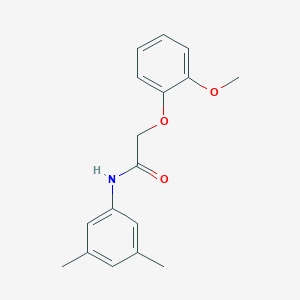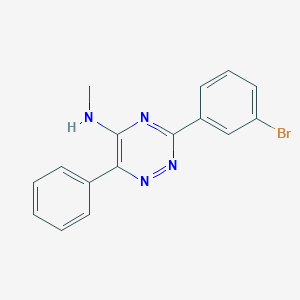![molecular formula C16H23NO3 B259095 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone, also known as IMPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. IMPE belongs to the class of aryl ketone compounds and has been shown to have various biological and pharmacological properties.
作用机制
The mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been shown to reduce the activity of HDACs, leading to changes in gene expression. In addition, 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has also been extensively studied for its potential use in scientific research. However, there are also limitations to the use of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. One area of research is the development of more efficient synthesis methods for 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. Another area of research is the elucidation of the mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. This could lead to the development of more specific and effective inhibitors of COX-2 and HDACs. In addition, further studies are needed to determine the potential use of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone in the treatment of neurodegenerative diseases and cancer.
合成方法
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
科学研究应用
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been extensively studied for its potential use in scientific research. It has been shown to have various biological and pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO3/c1-12(2)20-16-5-4-14(13(3)18)10-15(16)11-17-6-8-19-9-7-17/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI 键 |
YRYUVTZQPGSVSX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)